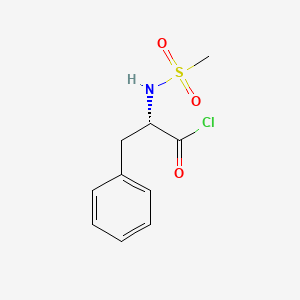
N-(Methanesulfonyl)-L-phenylalanyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Methanesulfonyl)-L-phenylalanyl chloride is an organosulfur compound that features a methanesulfonyl group attached to an L-phenylalanyl chloride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(Methanesulfonyl)-L-phenylalanyl chloride can be synthesized through the reaction of methanesulfonyl chloride with L-phenylalanine. The reaction typically involves the use of a base such as triethylamine to facilitate the formation of the sulfonamide linkage. The reaction conditions often include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Methanesulfonyl)-L-phenylalanyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines or alcohols.
Reduction Reactions: The sulfonyl group can be reduced under specific conditions to yield the corresponding sulfide.
Oxidation Reactions: The compound can undergo oxidation to form sulfone derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Conditions often involve the use of a base such as sodium hydroxide or potassium carbonate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Major Products Formed
Substitution Reactions: Formation of sulfonamides, sulfonate esters, or thioethers.
Reduction Reactions: Formation of sulfides.
Oxidation Reactions: Formation of sulfones.
Applications De Recherche Scientifique
N-(Methanesulfonyl)-L-phenylalanyl chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide and sulfonate derivatives.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential as a pharmacophore in drug design and development, particularly in the synthesis of protease inhibitors.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(Methanesulfonyl)-L-phenylalanyl chloride involves its reactivity as an electrophile. The methanesulfonyl group can act as a leaving group, facilitating nucleophilic substitution reactions. The compound can also interact with biological targets, such as enzymes, by forming covalent bonds with nucleophilic residues in the active site.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl chloride: A simpler compound with similar reactivity but lacking the phenylalanyl moiety.
Tosyl chloride: Another sulfonyl chloride with a toluene group instead of a methanesulfonyl group.
Benzenesulfonyl chloride: Features a benzene ring instead of a methanesulfonyl group.
Uniqueness
N-(Methanesulfonyl)-L-phenylalanyl chloride is unique due to the presence of both the methanesulfonyl and L-phenylalanyl groups, which confer specific reactivity and potential biological activity. This combination makes it a valuable compound for targeted applications in organic synthesis and medicinal chemistry.
Propriétés
Numéro CAS |
63640-54-0 |
|---|---|
Formule moléculaire |
C10H12ClNO3S |
Poids moléculaire |
261.73 g/mol |
Nom IUPAC |
(2S)-2-(methanesulfonamido)-3-phenylpropanoyl chloride |
InChI |
InChI=1S/C10H12ClNO3S/c1-16(14,15)12-9(10(11)13)7-8-5-3-2-4-6-8/h2-6,9,12H,7H2,1H3/t9-/m0/s1 |
Clé InChI |
AKXYQEYWBQEDKN-VIFPVBQESA-N |
SMILES isomérique |
CS(=O)(=O)N[C@@H](CC1=CC=CC=C1)C(=O)Cl |
SMILES canonique |
CS(=O)(=O)NC(CC1=CC=CC=C1)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


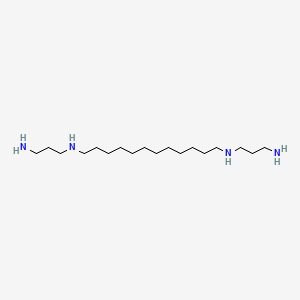

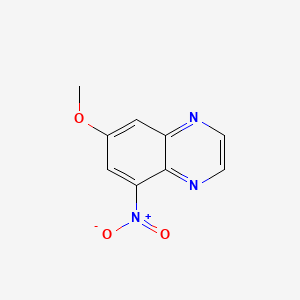

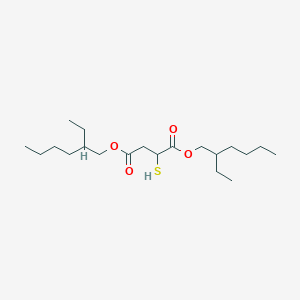
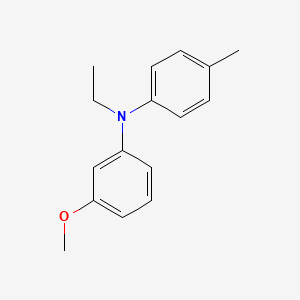
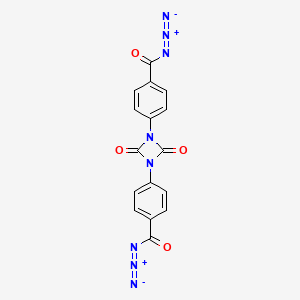
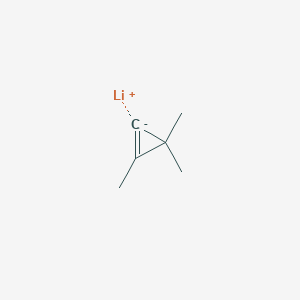


![4-[(3,6-Dichloropyridin-2-yl)methoxy]-N-propylaniline](/img/structure/B14499344.png)
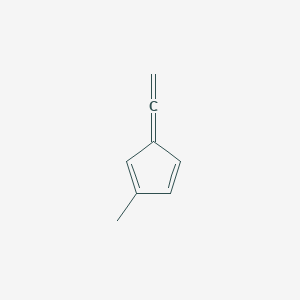
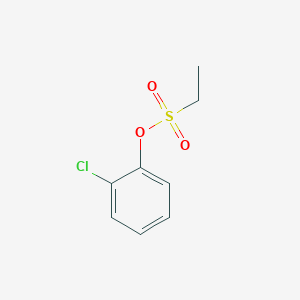
![Acetic acid;4-[ethenyl-methyl-(4-methylphenyl)silyl]-2-methylbut-3-yn-2-ol](/img/structure/B14499364.png)
